molecular formula C7H6INO2 B1293748 2-Iodo-4-nitrotoluene CAS No. 7745-92-8

2-Iodo-4-nitrotoluene

Cat. No. B1293748
CAS RN: 7745-92-8
M. Wt: 263.03 g/mol
InChI Key: BUQSRXQJUZTIEW-UHFFFAOYSA-N
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Description

2-Iodo-4-nitrotoluene is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The research on this compound spans from its molecular structure analysis to its vibrational properties and even its potential as a nonlinear optical material. The studies have utilized a range of techniques including gas phase electron diffraction, quantum chemical computations, and spectroscopic methods to elucidate the properties of 2-iodo-4-nitrotoluene and related compounds .

Synthesis Analysis

The synthesis of related iodo-nitro compounds often involves halogenation and nitration reactions. For instance, 2-Iodo-5-nitrothiophene was synthesized by nitration of iodothiophene with acetyl nitrate . Although the specific synthesis of 2-iodo-4-nitrotoluene is not detailed in the provided papers, similar synthetic routes could be inferred based on the methodologies applied to related compounds.

Molecular Structure Analysis

The molecular geometry of 2-nitrotoluene, which is closely related to 2-iodo-4-nitrotoluene, has been determined using gas phase electron diffraction and quantum chemical computations. The study revealed specific bond lengths and angles, indicating steric interactions between the methyl and nitro groups . The molecular structures of nitrotoluenes, including 2-nitrotoluene, have also been calculated using ab initio methods, showing that the position of the nitro group significantly influences the geometry of the molecule .

Chemical Reactions Analysis

The behavior of nitrotoluenes in chemical reactions has been studied, particularly focusing on the electronic structure and the mechanism of ground state interconversions between nitro and aci-nitro forms. The CNDO/2 method was used to calculate the models of molecules and to discuss their π- and σ-electronic structure . This analysis is relevant to understanding the reactivity and stability of 2-iodo-4-nitrotoluene.

Physical and Chemical Properties Analysis

The vibrational properties of related compounds, such as 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide, have been studied through IR and Raman spectroscopy, which are consistent with the X-ray data and highlight the importance of intermolecular interactions . The heat capacity and thermodynamic properties of 2-iodo-3-nitrotoluene have been determined, showing a phase transition from solid to liquid and providing insights into the solid-liquid phase transition of the compound . Additionally, the molecular structures of nitrotoluenes have been linked to their thermal decomposition tautomers, which are relevant for understanding the stability and explosive potential of these compounds .

Scientific Research Applications

Thermal Properties and Phase Transition

Research by Di et al. (2000) in "Acta Chimica Sinica" explored the heat capacity and thermodynamic properties of 2-iodo-3-nitrotoluene. They found a phase transition from solid to liquid, determining the molar enthalpy, entropy, and chemical purity based on heat capacity measurements. This research provides insights into the thermal behavior of related compounds like 2-Iodo-4-nitrotoluene, which is crucial for industrial applications involving temperature-sensitive processes (Y. Di, S. Li, S. Meng, Z. Tan, S. Qu, 2000).

Photodissociation and Explosive Detection

A study on the photodissociation of 2-nitrotoluene by Diez-y-Riega and Eilers (2012) in "Applied Physics B" reported the observation of electronically-excited NO and atomic carbon emissions, crucial for explosive detection. The study's focus on 2-nitrotoluene, a compound structurally similar to 2-Iodo-4-nitrotoluene, offers insights into the potential use of the latter in explosive detection technologies (H. Diez-y-Riega, H. Eilers, 2012).

Biotransformation and Environmental Impact

KunduDebasree et al. (2016) in "Environmental Engineering Science" investigated the enhanced degradation of 4-Nitrotoluene, a compound related to 2-Iodo-4-nitrotoluene, by Rhodococcus pyridinivorans NT2. The optimization of biodegradation processes and specific growth rates has environmental significance, highlighting the potential biotransformation pathways for 2-Iodo-4-nitrotoluene and its environmental impact (KunduDebasree, HazraChinmay, ChaudhariAmbalal, 2016).

Chemical Kinetics and Dynamics

The study by Boateng et al. (2019) in "The journal of physical chemistry. A" focused on the conserved vibrational coherence in the ultrafast rearrangement of 2-Nitrotoluene Radical Cation. This research is pertinent to understanding the chemical kinetics and reaction dynamics of similar compounds, such as 2-Iodo-4-nitrotoluene, especially in reactions where rapid structural changes are involved (Derrick Ampadu Boateng, Mi'Kayla D Word, L. Gutsev, P. Jena, K. Tibbetts, 2019).

Safety And Hazards

2-Iodo-4-nitrotoluene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-iodo-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6INO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQSRXQJUZTIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228162
Record name 2-Iodo-4-nitrotoluene
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Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-nitrotoluene

CAS RN

7745-92-8
Record name 2-Iodo-1-methyl-4-nitrobenzene
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Record name 2-Iodo-4-nitrotoluene
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Record name 7745-92-8
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Record name 2-Iodo-4-nitrotoluene
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Record name 2-iodo-4-nitrotoluene
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Record name 2-IODO-4-NITROTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
VK Chaikovskii, VD Filimonov, AA Funk… - Russian Journal of …, 2007 - Springer
… 2-Iodo-4-nitrotoluene (XIVb) was obtained by iodination of finely powdered 4-nitrotoluene (… met, a mixture of initial 4-nitrotoluene (XIVa), 2-iodo-4-nitrotoluene (XIVb), and 1,3-diiodo-2-…
Number of citations: 30 link.springer.com
R Haas, TC Schmidt, K Steinbach… - Fresenius' journal of …, 1997 - Springer
An analytical method for the determination of aromatic amines in water is introduced that uses iodination with a Sandmeyer-like reaction to replace the amino group by iodine in …
Number of citations: 39 link.springer.com
VK Chaikovskii, AA Funk, VD Filimonov… - Russian Journal of …, 2008 - researchgate.net
… and IVa, benzaldehyde (Va), benzoic acid (VIa), 4-fluorobenzoic acid (VIIa), benzophenone (VIIIa), benzil (IXa), and fluorenone (Xa); the corresponding products, 2-iodo-4-nitrotoluene (…
Number of citations: 13 www.researchgate.net
TC Schmidt, M Less, R Haas, E von Löw… - … of Chromatography A, 1998 - Elsevier
A new method for the selective determination of aromatic amines is presented, which is based on the solid-phase extraction at pH 9 and subsequent derivatization of the analytes to the …
Number of citations: 88 www.sciencedirect.com
GW Bushnell, A Fischer, PN Ibrahim - Journal of the Chemical Society …, 1988 - pubs.rsc.org
… The presence of 2iodo-5-nitrotoluene (6 - 8.0) and of 2-iodo-4-nitrotoluene (6 8.55) was … After recrystallization from ether-light petroleum (bp 30-60 "C) 2-iodo-4-nitrotoluene had mp …
Number of citations: 12 pubs.rsc.org
EC Taylor, HW Altland, A McKillop - The Journal of Organic …, 1975 - ACS Publications
… of nitroiodotoluenes consisting of 2-iodo-4-nitrotoluene (61%) and … Preparation of 2-Iodo-4-nitrotoluene and 2-Nitro-6-io… from the GLC column to give 2-iodo-4-nitrotoluene (61%), mp 50-…
Number of citations: 13 pubs.acs.org
BH Nicolet, RB Sandin - Journal of the American Chemical …, 1927 - ACS Publications
2. Determinations of the rate of halogen removal from o-iodo-aniline and from iodo-and bromo-^-phenylenediamine, under conditions designed to measure the positivity of the halogen …
Number of citations: 2 pubs.acs.org
J Protiva, V Křeček, B Máca, J Urban… - Collection of …, 1989 - cccc.uochb.cas.cz
… Since the yields in the described reaction sequence were not satisfactory, 2-iodo-4-nitrotoluene (IV) was oxidized7 with alkaline potassium permanganate. This modification gave 2-iodo…
Number of citations: 4 cccc.uochb.cas.cz
RGR Bacon, WS Lindsay - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… 2-Amino-4-nitrotoluene was converted into 2-iodo-4-nitrotoluene and thence into the hitherto unreported 3 : 6-dinitrophenanthrene; the best overall yield was 13%, in four steps, from the …
Number of citations: 38 pubs.rsc.org
P Horta, MSC Henriques, EM Brás… - Pure and Applied …, 2017 - degruyter.com
… adapted for the preparation of the enamine precursor 2 from diethyl ethoxymethylenemalonate and 3-iodo-4-methylaniline [10] which, in turn, was obtained from 2-iodo-4-nitrotoluene …
Number of citations: 8 www.degruyter.com

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